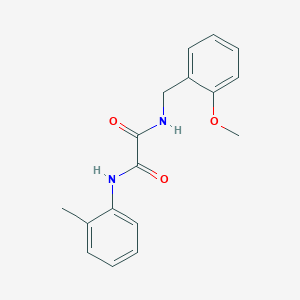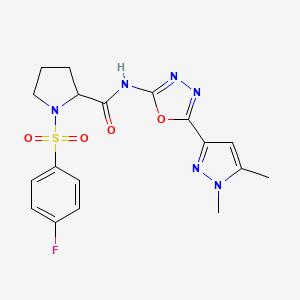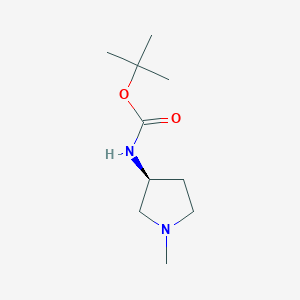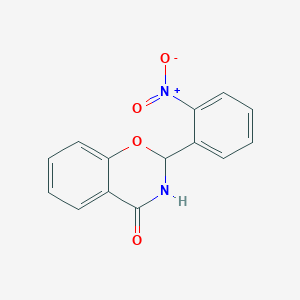![molecular formula C6H10N4 B2875538 [1-(Triazol-1-yl)cyclopropyl]methanamine CAS No. 2287331-50-2](/img/structure/B2875538.png)
[1-(Triazol-1-yl)cyclopropyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(Triazol-1-yl)cyclopropyl]methanamine” is a chemical compound with the molecular formula C6H10N4 . It contains a cyclopropyl group attached to a methanamine group, which is further linked to a triazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was prepared via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole . The reaction conditions were optimized to afford the desired N-alkylated material in near-quantitative yield .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H10N4/c7-5-6(1-2-6)10-4-3-8-9-10/h3-4H,1-2,5,7H2 . This indicates that the molecule contains a cyclopropyl group (C3H5) attached to a methanamine group (CH2NH2), which is further linked to a triazole ring (C2H2N3) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 138.17 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
Research involving [1-(Triazol-1-yl)cyclopropyl]methanamine derivatives has shown promise in the synthesis of new compounds with potential antibacterial and antifungal activities. For instance, a series of derivatives were synthesized and demonstrated moderate to very good activities against pathogenic strains, suggesting their potential as first-line drugs for bacterial and fungal infections (Thomas, Adhikari, & Shetty, 2010).
Catalyst for Chemical Reactions
This chemical structure has been utilized in the development of highly active catalysts for Huisgen 1,3-dipolar cycloadditions, showing outstanding catalytic activity under mild conditions and compatibility with various substrates. Such catalysts are instrumental in organic synthesis, enabling efficient and selective cycloaddition reactions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Anticancer Agent Development
In the realm of anticancer research, this compound derivatives have been explored for their potential as novel and potent cyclin-dependent kinase inhibitors. These compounds have shown significant inhibitory activities against CDK1 and CDK2, essential for cell cycle regulation, and have demonstrated promising in vitro and in vivo efficacy against various human cancer cell lines, marking them as potential leads for anticancer drug development (Lin et al., 2005).
Enantioselective Synthesis
Furthermore, this compound and related structures have been used in enantioselective synthesis, a crucial aspect of creating drugs with specific chiralities. These compounds have been employed in rhodium-catalyzed cyclopropanation reactions to produce boryl-substituted cyclopropylmethanamines with high diastereo- and enantioselectivity, illustrating their utility in synthesizing compounds with precise stereochemical configurations (Miura, Nakamuro, Nikishima, & Murakami, 2016).
Interaction with DNA and Protein Targets
The interaction of triazolyl substituted derivatives with biological targets such as DNA and enzymes has been a subject of computational and experimental studies, providing insights into their mechanism of action at the molecular level. These interactions are crucial for understanding the pharmacodynamics of potential therapeutic agents and for designing drugs with enhanced efficacy and selectivity (Luo et al., 2015).
Safety and Hazards
The safety information for “[1-(Triazol-1-yl)cyclopropyl]methanamine” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: calling a poison center or doctor if feeling unwell (P301+P312) .
Orientations Futures
The future directions for “[1-(Triazol-1-yl)cyclopropyl]methanamine” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds could also be a focus of future research .
Propriétés
IUPAC Name |
[1-(triazol-1-yl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-5-6(1-2-6)10-4-3-8-9-10/h3-4H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCWZYBSTKKEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875455.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2875456.png)



![2-Chloro-N-[[3-(2-methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methyl]propanamide](/img/structure/B2875462.png)

![2-methyl-N-[3-[2-[(2-methylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2875467.png)



![2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid](/img/structure/B2875473.png)
![1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2875477.png)

